molecular formula C6H12O6 B583624 D-Fructose-2,5-13C2 CAS No. 141258-84-6

D-Fructose-2,5-13C2

Cat. No.: B583624
CAS No.: 141258-84-6
M. Wt: 182.141
InChI Key: BJHIKXHVCXFQLS-XRBZVELWSA-N
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Chemical Reactions Analysis

D-Fructose-2,5-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetone, and metal salts . For example, in the presence of concentrated sulfuric acid, D-fructose can form isomeric acetonides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of D-Fructose-2,5-13C2 involves its incorporation into metabolic pathways where the 13C labels can be tracked. This allows researchers to study the transformation and flow of carbon atoms within these pathways . The molecular targets and pathways involved include fructose metabolism and glycolytic pathways .

Comparison with Similar Compounds

D-Fructose-2,5-13C2 is unique due to its dual 13C isotope labeling, which allows for detailed tracking of metabolic transformations. Similar compounds include other isotope-labeled fructose molecules such as D-Fructose-1-13C and D-Fructose-6-13C. These compounds also find applications in metabolic research but differ in the specific carbon atoms that are labeled, which can influence the pathways and transformations that can be studied.

Biological Activity

D-Fructose-2,5-13C2 is a stable isotope-labeled form of fructose that has garnered attention in metabolic research due to its unique properties and applications. This article delves into its biological activity, metabolism, and implications for health and disease, supported by data tables and case studies.

This compound has the chemical formula C6H12O6 and a molar mass of approximately 180.15588 g/mol. The labeling of carbon atoms at positions 2 and 5 with carbon-13 allows researchers to trace metabolic pathways with high precision, making it a valuable tool in metabolic studies.

Metabolism and Biological Activity

This compound exhibits biological activities similar to those of its non-labeled counterpart, D-Fructose. Key aspects of its metabolism include:

  • Incorporation into Metabolic Pathways : this compound is metabolized primarily in the liver, where it can influence various metabolic pathways including glycolysis and lipogenesis. Its incorporation can be modulated by the presence of other sugars such as D-glucose .
  • Impact on Lipid Metabolism : Research has shown that increasing concentrations of fructose lead to enhanced de novo lipogenesis (DNL) in adipocytes. For instance, a study demonstrated that treatment with fructose significantly increased the synthesis of triacylglycerol (TAG) in Caco-2 cells .

Case Studies

  • Fructose and Glucose Interaction : A study investigated the dose-dependent effects of fructose on glucose metabolism. It was observed that higher fructose concentrations led to increased conversion rates of labeled glucose into fatty acids and other metabolites. Specifically, the study found a strong positive correlation between fructose dosing and the synthesis of oleate from palmitate .
  • Dynamic Profiling in Adipocytes : Another investigation utilized stable isotope-based methods to track the metabolic fate of this compound in human adipocytes. The findings indicated that fructose significantly stimulates anabolic processes such as glutamate synthesis and fatty acid production, highlighting its role in energy storage mechanisms .

Table 1: Metabolic Effects of this compound on Adipocytes

Concentration (mM)TAG Synthesis (μmol/L)Glutamate Production (μmol/L)Oleate Production (μmol/L)
0.11053
125158
10503020

Data adapted from metabolic profiling studies .

Implications for Health

The biological activity of this compound has significant implications for understanding metabolic disorders such as obesity and type 2 diabetes. The compound's ability to influence lipid metabolism suggests a potential link between high fructose consumption and increased fat storage in adipocytes.

Research Findings

Recent studies have highlighted how excess fructose intake can lead to:

  • Increased Lipogenesis : Fructose promotes fatty acid synthesis through pathways that are not as activated by glucose alone .
  • Altered Energy Metabolism : The presence of fructose has been shown to shift glucose metabolism towards pathways that favor energy storage rather than utilization, potentially contributing to insulin resistance .

Properties

CAS No.

141258-84-6

Molecular Formula

C6H12O6

Molecular Weight

182.141

IUPAC Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1

InChI Key

BJHIKXHVCXFQLS-XRBZVELWSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

Advantose FS 95-2,5-13C2;  D-(-)-Fructose-2,5-13C2;  D-(-)-Levulose-2,5-13C2;  D-Arabino-2-hexulose-2,5-13C2;  Fructose-2,5-13C2;  Fruit Sugar-2,5-13C2;  Fujifructo L 95-2,5-13C2;  Furucton-2,5-13C2;  Hi-Fructo 970-2,5-13C2;  Krystar-2,5-13C2;  Krystar 300-2,5

Origin of Product

United States

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